N,N-dicyclohexyl-4-iodo-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N,N-dicyclohexyl-4-iodo-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H26IN3O and its molecular weight is 415.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.11206 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives are synthesized through various chemical reactions, offering a wide range of functionalities and stereochemical complexities. These compounds are characterized by their two nitrogen atoms within a five-membered ring, providing a base for further chemical modifications. For example, the synthesis of 3-(aryl)-4-methyl-3a,6-dihydropyrazolo[3,4-c]pyrazole-2(3H)-carboxamides and other related derivatives has been reported, highlighting the versatility of pyrazole cores in generating compounds with potential analgesic and anti-inflammatory activities (More et al., 2022).
Antifungal and Antibacterial Properties
Research has shown that certain pyrazole derivatives possess significant antifungal and antibacterial properties. Compounds such as pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and N-alkyl/aryl-N'-(4-carbethoxy-3-pyrazolyl)thioureas exhibit inhibitory effects against phytopathogenic fungi like Pythium ultimum, Botrytis cinerea, and Magnaporthe grisea, demonstrating their potential in addressing agricultural challenges (Vicentini et al., 2007).
Anticancer and Anti-inflammatory Activities
Synthesis of pyrazole derivatives has led to the discovery of compounds with notable anticancer and anti-inflammatory properties. For instance, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their reactions have yielded pyrazolo[1,5-a]pyrimidine derivatives screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan et al., 2014).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have also been explored for their ability to inhibit photosynthetic electron transport. This property is critical for the development of new herbicides. Compounds demonstrating significant inhibitory effects in this area can lead to the development of agricultural chemicals that are more efficient and environmentally friendly (Vicentini et al., 2005).
Properties
IUPAC Name |
N,N-dicyclohexyl-4-iodo-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26IN3O/c1-20-12-15(18)16(19-20)17(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRHLVDTTAPVRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C2CCCCC2)C3CCCCC3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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